molecular formula C20H20BrNO3 B214533 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214533
M. Wt: 402.3 g/mol
InChI Key: OSQREOHGQCXKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating and activating NF-κB. 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 binds to the cysteine residue in the ATP-binding pocket of IKKβ, preventing its activation and subsequent phosphorylation of NF-κB. This leads to the inhibition of NF-κB-mediated gene expression and subsequent inflammation and tumor growth.
Biochemical and physiological effects:
5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has several advantages for lab experiments. It is a potent and selective inhibitor of IKKβ, making it a useful tool for studying NF-κB signaling pathways. It has also been shown to be effective in inhibiting inflammation and tumor growth in animal models. However, 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082. One area of interest is the development of more potent and selective inhibitors of IKKβ that may have fewer off-target effects. Another area of interest is the study of the effects of 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 on other signaling pathways that are involved in inflammation and cancer. Additionally, the development of novel drug delivery systems for 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 may improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 can be synthesized through a multistep process that involves the reaction of 5-bromo-3-nitro-1H-indole with ethyl 2-oxo-2-(2,4-dimethylphenyl)acetate in the presence of sodium hydride and a palladium catalyst. The resulting intermediate is then reduced with lithium aluminum hydride to yield 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082.

Scientific Research Applications

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has been widely studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating immune responses and inflammation. 5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-4-22-17-8-6-14(21)10-16(17)20(25,19(22)24)11-18(23)15-7-5-12(2)9-13(15)3/h5-10,25H,4,11H2,1-3H3

InChI Key

OSQREOHGQCXKCZ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)C)C)O

Origin of Product

United States

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